molecular formula C10H16ClN5 B12346903 N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride CAS No. 1856080-58-4

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12346903
CAS No.: 1856080-58-4
M. Wt: 241.72 g/mol
InChI Key: VKZKUWQNIFSLFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings, each substituted with methyl groups, and linked through a methylene bridge. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine typically involves the alkylation of pyrazoles. One common method is the reaction of 3-chloromethyl-1,5-dimethylpyrazole with 1-methylpyrazole in the presence of a base such as sodium carbonate in acetonitrile. The reaction mixture is refluxed for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the process. Additionally, the hydrochloride salt is typically formed by treating the free base with hydrochloric acid, followed by crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The methylene bridge can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate access and thus inhibiting the enzyme’s activity. The compound’s structure allows it to form stable complexes with metal ions, which can enhance its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine is unique due to its dual pyrazole structure, which provides enhanced stability and reactivity compared to similar compounds. Its ability to form hydrochloride salts also improves its solubility and usability in various applications.

Properties

CAS No.

1856080-58-4

Molecular Formula

C10H16ClN5

Molecular Weight

241.72 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C10H15N5.ClH/c1-8-4-10(15(3)13-8)6-11-9-5-12-14(2)7-9;/h4-5,7,11H,6H2,1-3H3;1H

InChI Key

VKZKUWQNIFSLFC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNC2=CN(N=C2)C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.